2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H14ClNO3 and a molecular weight of 327.77 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics . It contains several functional groups, including an acyl chloride, which makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid+SOCl2→2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride+SO2+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures.
Hydrolysis: This reaction can be carried out under acidic or basic conditions, with water or aqueous solutions of acids or bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols or Amines: Formed by reduction.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It is a versatile intermediate for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride largely depends on its use and the specific reactions it undergoes. In proteomics, for example, the compound can react with nucleophilic residues in proteins, such as lysine or cysteine, leading to the formation of covalent bonds. This modification can alter the protein’s structure and function, providing insights into its biological role .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carbonyl chloride
- 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
- 4-Quinolinecarbonyl chloride
Uniqueness
2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride is unique due to the presence of both the quinoline and 3,4-dimethoxyphenyl groups. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a valuable intermediate in organic synthesis and research applications .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-16-8-7-11(9-17(16)23-2)15-10-13(18(19)21)12-5-3-4-6-14(12)20-15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJWOQWMURNTIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220095 | |
Record name | 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-86-7 | |
Record name | 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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